1-[(2,4-Dichlorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
The compound “1-[(2,4-Dichlorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione” is a complex organic molecule. It contains two dichlorophenyl groups, which are phenyl rings (a hexagonal ring of carbon atoms) with two chlorine atoms attached. These groups are known to be part of many pesticides and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dichlorophenyl groups would likely contribute to the overall polarity of the molecule, and the imidazolidine-2,4,5-trione group would add additional complexity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The dichlorophenyl groups could potentially undergo substitution reactions, and the imidazolidine-2,4,5-trione group could potentially undergo a variety of reactions depending on its specific structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of dichlorophenyl groups could potentially make the compound relatively non-polar and lipophilic, which could affect its solubility and other properties .Scientific Research Applications
Synthesis Techniques
Chemical Synthesis and Derivatives : Research on imidazolidine derivatives, such as the synthesis of spiro[imidazolidine-4, 4'(1'H)-quinazoline]-2, 2', 5(3'H)-triones, demonstrates advanced chemical synthesis techniques involving reactions of 1-ethoxycarbonylisatin with urea and amines, yielding moderate to good yields of spiroquinazolin-2-one derivatives (Yamagishi et al., 1991). These methodologies can be instrumental in designing and synthesizing novel imidazolidine derivatives with potential scientific applications.
Biological Activities
Antiviral Activity : Novel imidazolidine derivatives have been synthesized and tested for antiviral activity, demonstrating the potential of imidazolidine frameworks in developing antiviral agents. For example, 1-(1,3-disubstituted-imidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives showed activity against HSV-1 and CVB3 viruses, highlighting the impact of specific substituents on antiviral efficacy (Rzadkowska et al., 2015).
Material Science
Supramolecular Chemistry : The study of imidazolidine derivatives extends to material science, particularly in understanding hydrogen-bonded supramolecular motifs. For instance, research on 2,4,6,8-tetraazabicyclo[3.3.0]octane derivatives has provided insights into the inter-ring and endo anomeric effects and the formation of hydrogen-bonded frameworks, which are crucial for designing molecular materials with specific properties (Zhang et al., 2009).
Metal-Based Chemotherapy
Novel Chemotherapeutic Agents : Imidazolidine derivatives have also been explored as ligands in metal-based complexes for chemotherapy against tropical diseases. This research avenue opens up potential applications in developing metal-based drugs for treating diseases prevalent in tropical regions (Navarro et al., 2000).
Analytical Chemistry
Analytical Applications : The synthesis and characterization of imidazolidine derivatives have significant implications in analytical chemistry, where these compounds can serve as analytical standards, reagents, or probes in various chemical analyses (Khalifa et al., 2015).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. Compounds containing dichlorophenyl groups can be hazardous due to the presence of chlorine atoms, which can form toxic and corrosive hydrochloric acid upon combustion or reaction with water .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O4/c18-11-3-2-10(13(20)6-11)8-27-23-16(25)15(24)22(17(23)26)7-9-1-4-12(19)14(21)5-9/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFZWQAVSHITFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=O)C(=O)N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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